(E)-methyl 4-((2-(3-(4-(benzyloxy)phenyl)-1H-pyrazole-5-carbonyl)hydrazono)methyl)benzoate
Description
This compound is a pyrazole-based hydrazone derivative featuring a benzyloxy-substituted phenyl group at the 3-position of the pyrazole ring. The hydrazone linker [(E)-configuration] connects the pyrazole-carbonyl group to a methyl benzoate moiety. Its molecular formula is C₂₇H₂₂N₄O₄, with a monoisotopic mass of 466.164 Da (calculated). The benzyloxy group enhances lipophilicity, while the methyl benzoate contributes to esterase-mediated metabolic stability. Its synthesis likely involves a multi-component condensation reaction, as inferred from analogous pyrazole-hydrazone syntheses in the literature .
Properties
IUPAC Name |
methyl 4-[(E)-[[3-(4-phenylmethoxyphenyl)-1H-pyrazole-5-carbonyl]hydrazinylidene]methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O4/c1-33-26(32)21-9-7-18(8-10-21)16-27-30-25(31)24-15-23(28-29-24)20-11-13-22(14-12-20)34-17-19-5-3-2-4-6-19/h2-16H,17H2,1H3,(H,28,29)(H,30,31)/b27-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBOITNPAFVTOY-JVWAILMASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-methyl 4-((2-(3-(4-(benzyloxy)phenyl)-1H-pyrazole-5-carbonyl)hydrazono)methyl)benzoate is a novel derivative of pyrazole, a class of compounds known for their diverse biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, potential therapeutic applications, and relevant research findings.
Chemical Structure and Synthesis
The structure of this compound can be broken down into its components:
- Benzyloxy group : Enhances lipophilicity and biological activity.
- Pyrazole core : Known for anti-inflammatory, anticancer, and antimicrobial properties.
The synthesis typically involves:
- Formation of the pyrazole ring through the reaction of hydrazine derivatives with appropriate carbonyl compounds.
- Substitution reactions to introduce the benzyloxy and methyl benzoate groups.
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a range of biological activities, including:
- Anticancer Activity : Various pyrazoles have been tested against cancer cell lines, showing significant cytotoxic effects.
- Anti-inflammatory Effects : Pyrazoles have demonstrated the ability to inhibit inflammatory pathways.
- Antimicrobial Properties : Some derivatives show effectiveness against bacterial and fungal strains.
Anticancer Activity
A study evaluated several pyrazole derivatives for their cytotoxic effects on breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cell lines. The compound exhibited notable inhibition of cell proliferation, with IC50 values indicating effective dosage levels. The mechanism was linked to tubulin polymerization inhibition, which is critical in cancer cell division .
Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of hydrazone derivatives, including those similar to our compound. The results showed that these compounds could significantly reduce intracellular calcium levels induced by platelet-activating factor (PAF), indicating a potential pathway for anti-inflammatory action .
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of pyrazole derivatives. Compounds structurally related to this compound were tested against various microbial strains, demonstrating effective inhibition .
Data Table: Summary of Biological Activities
| Activity Type | Cell Lines/Organisms | IC50 Values | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7, SiHa, PC-3 | Varies (e.g., <10 µM) | Inhibition of tubulin polymerization |
| Anti-inflammatory | Primary endothelial cells | Significant reduction in Ca²⁺ levels | Inhibition of PAF-induced pathways |
| Antimicrobial | Various bacteria/fungi | Effective at low concentrations | Disruption of microbial cell function |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues differ primarily in substituents on the phenyl or pyrazole rings, influencing physicochemical and biological properties. Below is a comparative analysis:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
